molecular formula C18H12Cl2N2O5S B8569812 N-[2-(2,4-dichlorophenoxy)phenyl]-4-nitrobenzenesulfonamide CAS No. 827579-42-0

N-[2-(2,4-dichlorophenoxy)phenyl]-4-nitrobenzenesulfonamide

Cat. No. B8569812
Key on ui cas rn: 827579-42-0
M. Wt: 439.3 g/mol
InChI Key: WCGXAIQRCNDSPO-UHFFFAOYSA-N
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Patent
US07393873B2

Procedure details

A mixture of 4-nitrobenzenesulfonyl chloride (2.71 g, 12 mmol) and 2-(2,4-dichloro-phenoxy)aniline HCl (2.9 g, 10 mmol) were dissolved in pyridine (10 mL) at room temperature. After 1 hr the mixture was heated at 60° C. for 2 hour. The reaction mixture was concentrated under vacuum. The residue was diluted with EtOAc and washed sequentially with 1M aq. HCl and sat. aq. NaHCO3 and the organic extract dried over MgSO4, and the solvent removed in vacuo to afford the title compound as a solid. LCMS (ES MS, M+H+found: 439) and proton NMR (400 MHz, CDCl3) δ 6.54-6.62 (m, 2H), 7.02-7.18 (m, 4H), 7.43 (d, J=2.5 Hz, 1H), 7.73 (dd, J=8.1 and 1.6 Hz, 1H), 7.94 (d, J=8.6 Hz, 2H), 8.21 (d, J=8.6 Hz, 2H).
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10](Cl)(=[O:12])=[O:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl.[Cl:15][C:16]1[CH:29]=[C:28]([Cl:30])[CH:27]=[CH:26][C:17]=1[O:18][C:19]1[CH:25]=[CH:24][CH:23]=[CH:22][C:20]=1[NH2:21]>N1C=CC=CC=1>[Cl:15][C:16]1[CH:29]=[C:28]([Cl:30])[CH:27]=[CH:26][C:17]=1[O:18][C:19]1[CH:25]=[CH:24][CH:23]=[CH:22][C:20]=1[NH:21][S:10]([C:7]1[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)(=[O:12])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
2.71 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
2.9 g
Type
reactant
Smiles
Cl.ClC1=C(OC2=C(N)C=CC=C2)C=CC(=C1)Cl
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOAc
WASH
Type
WASH
Details
washed sequentially with 1M aq. HCl and sat. aq. NaHCO3
EXTRACTION
Type
EXTRACTION
Details
the organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OC2=C(C=CC=C2)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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